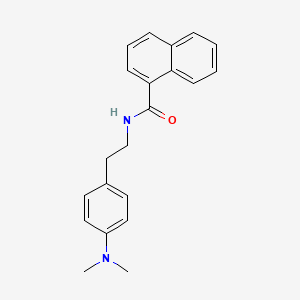

N-(4-(dimethylamino)phenethyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(dimethylamino)phenethyl)-1-naphthamide is an organic compound that features a naphthamide group attached to a phenethyl chain, which is further substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-1-naphthamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 1-naphthoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(dimethylamino)phenethyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

a. Neurotransmitter Modulation

One of the significant applications of N-(4-(dimethylamino)phenethyl)-1-naphthamide is its role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can interact with monoamine transporters, which are crucial for neurotransmission. For instance, studies have shown that related compounds can serve as fluorescent substrates for the human serotonin transporter (hSERT), allowing researchers to visualize and quantify neurotransmitter uptake in real-time using live-cell imaging techniques . This capability is vital for understanding the mechanisms of antidepressants and psychostimulants.

b. Melanocortin Receptor Activity

Another application is in the modulation of melanocortin receptors, specifically the melanocortin-5 receptor (MC5R). Compounds like this compound have been investigated for their ability to influence MC5R activity, which is linked to various physiological processes, including energy homeostasis and inflammation . This modulation could lead to new therapeutic strategies for obesity and metabolic disorders.

Biochemical Research

a. Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. Such studies are essential in drug development as they help identify which structural features enhance or diminish activity against specific biological targets. For example, variations of naphthamides have been systematically tested for their potency in inhibiting enzymes involved in lipid metabolism, providing insights into potential anti-inflammatory agents .

b. Inhibition of Fatty Acid Amide Hydrolase

Research has shown that derivatives related to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibitors of FAAH are being explored for their therapeutic potential in pain management and neuroprotection . The inhibition mechanism involves acylation at the active site of the enzyme, which has been characterized through biochemical assays.

Material Science Applications

a. Fluorescent Probes

The compound's fluorescent properties make it suitable for use as a probe in various material science applications. Its ability to emit fluorescence upon excitation allows it to be used in high-throughput screening assays and as a labeling agent in cellular imaging studies. This application is particularly relevant for studying cellular processes and interactions at a molecular level .

b. Synthesis of Novel Materials

This compound can also serve as a precursor in the synthesis of novel materials with tailored properties. For instance, its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and biocompatible devices .

Case Studies

Wirkmechanismus

The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The naphthamide moiety can intercalate into DNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(dimethylamino)phenethyl)-1-naphthamide: shares similarities with compounds such as N-(4-(dimethylamino)phenethyl)-1-naphthylamine and N-(4-(dimethylamino)phenethyl)-1-naphthylcarbamate.

Uniqueness

This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

N-(4-(dimethylamino)phenethyl)-1-naphthamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a fluorescent probe for studying neurotransmitter transporters. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a dimethylamino-substituted phenethyl group. Its structure can be represented as follows:

This compound is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.

Research indicates that this compound may function as a substrate for the human serotonin transporter (hSERT). Its interaction with hSERT is crucial for understanding its potential antidepressant effects. The compound's uptake is influenced by sodium and chloride ions, and it can be displaced by serotonin (5-HT), suggesting it mimics the action of natural neurotransmitters .

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity and degree of conversion (DC) of resin composites containing this compound. For example, when combined with camphorquinone, it was found to have comparable cytotoxic effects to ethylamine benzoate (EDAB), indicating its viability as a component in dental materials .

Fluorescent Properties

The compound has been characterized as an effective fluorescent substrate for hSERT. It exhibits superior fluorescence uptake compared to other analogs, making it suitable for high-throughput screening applications in neuropharmacology . The fluorescence intensity measurements indicate that this compound can be used to monitor hSERT activity in live cells, providing insights into its pharmacodynamics.

Case Studies and Experimental Findings

Several studies have explored the biological activities of this compound:

- Study 1 : A study evaluated the cytotoxicity of resin composites containing this compound on immortalized human keratinocyte cells. Results indicated no significant difference in cell viability between the experimental groups and control after 1 hour, but notable differences were observed after 24 hours, highlighting the need for further investigation into long-term effects .

- Study 2 : Research focused on the use of this compound as a fluorescent probe revealed that it effectively co-localizes with mitochondrial markers, suggesting potential applications in studying mitochondrial function and dynamics within cells .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-23(2)18-12-10-16(11-13-18)14-15-22-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGSYWACLWUDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.